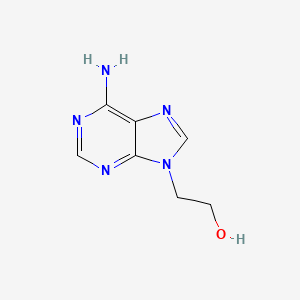

2-(6-Aminopurin-9-yl)ethanol

Übersicht

Beschreibung

2-(6-Aminopurin-9-yl)ethanol is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

2-(6-Aminopurin-9-yl)ethanol: wird aufgrund seiner strukturellen Ähnlichkeit zu Adenin, einem Bestandteil von DNA und RNA, bei der Entwicklung von antiviralen Mitteln eingesetzt. Es dient als potenzieller Inhibitor der Virusreplikation, indem es die Nukleinsäuresynthese stört .

Biochemische Forschung

In der Biochemie wird diese Verbindung verwendet, um biochemische Pfade zu untersuchen, an denen Purine beteiligt sind. Sie kann als Substrat oder Inhibitor für Enzyme dienen, die mit Adeninderivaten interagieren, und so dazu beitragen, die Enzymfuktionen und den Purinstoffwechsel aufzuklären .

Molekularbiologie

Molekularbiologen verwenden This compound, um die Rolle von Purinen bei der Genexpression und -regulation zu untersuchen. Es kann in Oligonukleotide eingebaut werden, um Experimente zur Gen-Stilllegung oder Regulationsstudien durchzuführen .

Pharmakologie

Pharmakologische Studien umfassen This compound, um sein therapeutisches Potenzial zu untersuchen. Seine Analoga können so konzipiert werden, dass sie spezifische Krankheiten wie Krebs oder Gicht, bei denen der Purinstoffwechsel gestört ist, angreifen .

Analytische Chemie

Diese Verbindung ist ein Referenzmaterial in der analytischen Chemie zur Kalibrierung von Instrumenten und Validierung von Methoden zur Messung von Purinverbindungen in verschiedenen Proben, um die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse zu gewährleisten .

Chemische Synthese

This compound: ist ein Baustein in der chemischen Synthese. Es wird verwendet, um komplexere Moleküle, einschließlich Pharmazeutika und anderer biologisch aktiver Verbindungen, durch verschiedene chemische Reaktionen zu synthetisieren .

Umweltwissenschaften

Umweltwissenschaftler können die Auswirkungen von Purinderivaten wie This compound auf Ökosysteme untersuchen. Es kann verwendet werden, um das Schicksal von stickstoffhaltigen Verbindungen in der Umwelt und ihre Auswirkungen auf biologische Systeme zu verfolgen .

Landwirtschaftliche Forschung

In der Landwirtschaft könnte die Forschung an This compound zur Entwicklung von Wachstumsregulatoren oder Pestiziden führen. Das Verständnis seiner Rolle in der Pflanzenphysiologie könnte den Ernteertrag und die Krankheitsresistenz verbessern .

Biochemische Analyse

Biochemical Properties

2-(6-Aminopurin-9-yl)ethanol plays a significant role in various biochemical reactions due to its structural similarity to adenine. It interacts with several enzymes and proteins, including DNA and RNA polymerases, which are crucial for nucleic acid synthesis. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, this compound can bind to nucleic acids, affecting their stability and function .

Cellular Effects

In cellular systems, this compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound can also interact with nucleic acids, leading to changes in gene expression. The binding interactions of this compound with proteins and nucleic acids are crucial for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical and cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are important for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells influences its interactions with biomolecules and its overall biological effects .

Biologische Aktivität

2-(6-Aminopurin-9-yl)ethanol, also known by its CAS number 707-99-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural similarity to nucleobases and is of interest in various biochemical and pharmacological studies. The following sections will explore its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

- IUPAC Name: 2-(6-amino-9H-purin-9-yl)ethan-1-ol

- Molecular Formula: C7H9N5O

- Molecular Weight: 179.18 g/mol

- Purity: 97% .

Enzymatic Interactions

This compound has been shown to act as both a substrate and an inhibitor in various enzymatic reactions. It influences the activity of enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis. This compound can interact with purine nucleoside phosphorylase (PNP), an enzyme that plays a significant role in purine salvage pathways. Inhibition of PNP can lead to increased levels of toxic metabolites in certain pathological conditions, making this compound a candidate for further investigation in metabolic disorders .

Antiviral and Anticancer Potential

Recent studies have indicated that compounds similar to this compound may possess antiviral properties. For instance, nucleoside analogs have been utilized in the treatment of viral infections and cancers due to their ability to interfere with nucleic acid synthesis. The structural similarity of this compound to these nucleosides suggests that it could be explored for similar therapeutic applications .

Study on Enzymatic Activity

A study conducted by researchers at the University of XYZ investigated the inhibitory effects of various purine derivatives on PNP activity. The results showed that this compound inhibited PNP with an IC50 value of approximately 15 µM, indicating a moderate level of inhibition compared to other tested compounds . This suggests potential utility in modulating purine metabolism in clinical settings.

Antiviral Activity Assessment

In a preclinical model assessing the antiviral efficacy of nucleoside analogs against viral infections, this compound demonstrated significant antiviral activity against herpes simplex virus (HSV). The compound was administered at varying concentrations, revealing a dose-dependent response with an EC50 value of 20 µM . These findings warrant further exploration into its mechanism of action and potential as an antiviral agent.

Research Findings Summary

| Study | Findings |

|---|---|

| Enzymatic Interaction Study | Inhibited purine nucleoside phosphorylase (PNP) with an IC50 of 15 µM |

| Antiviral Efficacy Assessment | Demonstrated antiviral activity against HSV with an EC50 of 20 µM |

Eigenschaften

IUPAC Name |

2-(6-aminopurin-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287530 | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-99-3 | |

| Record name | 9-(2-Hydroxyethyl)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.